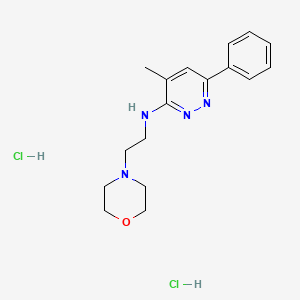

Minaprine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

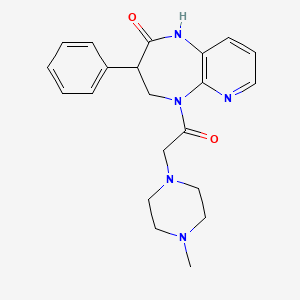

ミナプリン塩酸塩は、主に様々な抑うつ状態の治療に使用されてきた向精神薬です。 これは、比較的低心臓毒性、最小限の眠気、有意な体重増加がないことで知られるアミノフェニルピリダジン系抗うつ薬です 。 ミナプリン塩酸塩は、ブランターやカンターなどのブランド名で販売されていましたが、1996年に痙攣との関連性から市場から撤退されました .

準備方法

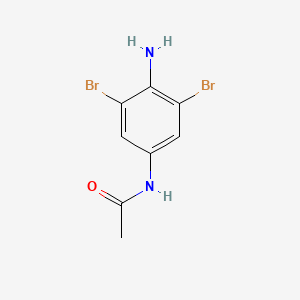

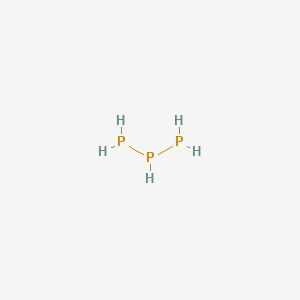

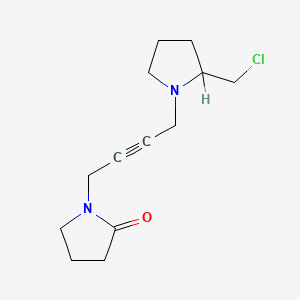

ミナプリン塩酸塩の合成には、いくつかの段階が含まれます。 最後の段階は通常、クロロ置換ピリダジンとモルホリン誘導体の第一級アミン基との反応を含みます 。必要なピリダジンは、アセトフェノンとピルビン酸を反応させた後、ヒドラジンを用いて環形成を行い、ピラジジノンを生成することで合成できます。 この中間体をその後、塩化ホスホリルで処理して必要なクロロ誘導体に変換します .

化学反応の分析

ミナプリン塩酸塩は、以下を含む様々な化学反応を起こします。

酸化: ミナプリン塩酸塩は特定の条件下で酸化される可能性がありますが、詳細な経路は広く文書化されていません。

還元: 還元反応は、ピリダジン環または分子内の他の官能基を修飾することができます。

これらの反応で使用される一般的な試薬には、ヒドラジン、塩化ホスホリル、様々なアミンなどがあります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

ミナプリン塩酸塩は、その抗うつ作用と神経伝達物質系への影響について研究されてきました。 これは、セロトニン2型受容体とドーパミンD1型およびD2型受容体に結合し、ドーパミンとセロトニンの両方の再取り込みを阻害します 。この二重作用により、抗うつ薬のメカニズムとその気分と認知への影響を研究するための貴重な化合物となっています。

うつ病の治療に使用する以外にも、ミナプリン塩酸塩は記憶統合の改善に可能性を示し、そのノオトロピック特性について調査されています 。 また、特定の抗生物質耐性菌に対して有意な抗生物質活性を示しました .

科学的研究の応用

Minaprine hydrochloride has been studied for its antidepressant properties and its effects on neurotransmitter systems. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, blocking the reuptake of both dopamine and serotonin . This dual action makes it a valuable compound for studying the mechanisms of antidepressant drugs and their effects on mood and cognition.

In addition to its use in treating depression, minaprine hydrochloride has shown potential in improving memory consolidation and has been investigated for its nootropic properties . It has also demonstrated significant antibiotic activity against certain antibiotic-resistant bacteria .

作用機序

ミナプリン塩酸塩は、セロトニン2型受容体とドーパミンD1型およびD2型受容体に結合することで効果を発揮します。 これは、セロトニンの再取り込みポンプにも結合し、ドーパミンとセロトニンの両方の再取り込みを阻害します 。この作用により、シナプス間隙におけるこれらの神経伝達物質の濃度が高くなり、気分と認知への影響が強まります。 さらに、ミナプリン塩酸塩は、わずかなコリン作動薬活性を示し、これがその気分の高揚作用とノオトロピック特性に寄与している可能性があります .

類似化合物との比較

ミナプリン塩酸塩は、ドーパミンとセロトニンの両方の再取り込みに二重作用を持つため、抗うつ薬の中でもユニークです。類似の化合物には、以下のようなものがあります。

フルオキセチン: 主にセロトニンのレベルに影響を与える選択的セロトニン再取り込み阻害薬(SSRI)。

ブプロピオン: 主にノルエピネフリンとドーパミンのレベルに影響を与えるノルエピネフリン・ドーパミン再取り込み阻害薬(NDRI)。

ベンラファキシン: セロトニンとノルエピネフリンの両方のレベルに影響を与えるセロトニン・ノルエピネフリン再取り込み阻害薬(SNRI)。

これらの化合物と比較して、ミナプリン塩酸塩はドーパミンとセロトニンの両方の再取り込みに二重作用を持つため、ユニークであり、特定の種類のうつ病に対してより効果的である可能性があります .

特性

CAS番号 |

25953-17-7 |

|---|---|

分子式 |

C17H23ClN4O |

分子量 |

334.8 g/mol |

IUPAC名 |

4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine;hydrochloride |

InChI |

InChI=1S/C17H22N4O.ClH/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21;/h2-6,13H,7-12H2,1H3,(H,18,20);1H |

InChIキー |

GHKABPDNWHXLHG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3.Cl.Cl |

正規SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3.Cl |

Key on ui other cas no. |

25953-17-7 |

関連するCAS |

25905-77-5 (Parent) |

同義語 |

3-(2-morpholino-ethylamino)-4-methyl-6-phenyl pyridazine, dihydrochloride 3-(morpholinoethyl)amino-4-methyl-6-phenylpyridazine Agr 1240 Cantor minaprine minaprine dihydrochloride MINAPRINE HYDROCHLORIDE |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

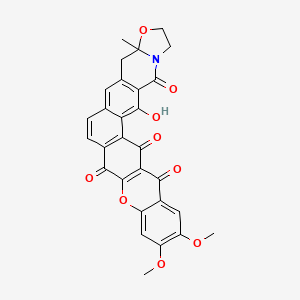

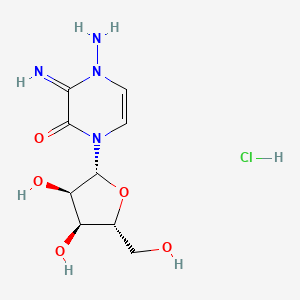

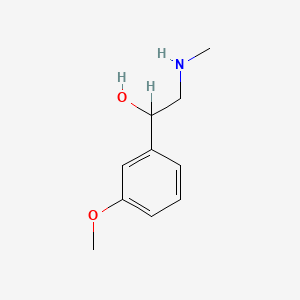

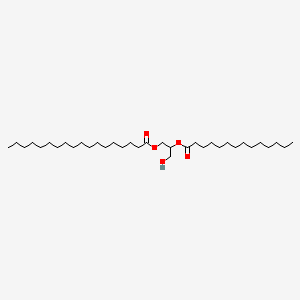

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2R)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1213105.png)

![n-[4-Chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B1213112.png)

![(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1213120.png)